molecular formula C7H6FNO B139799 2-Amino-5-fluorobenzaldehyde CAS No. 146829-56-3

2-Amino-5-fluorobenzaldehyde

Cat. No. B139799
M. Wt: 139.13 g/mol
InChI Key: SGCVNTNJULWFDC-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H6FNO . It has a molecular weight of 139.13 . It is a solid substance and is used as a building block in various synthetic preparations .


Synthesis Analysis

A typical synthesis of 2-Amino-5-fluorobenzaldehyde involves stirring a solution of o-aminobenzaldehyde in methanol, to which methyl 3-oxopentanoate is added. The reaction mixture is then stirred under reflux for 4 hours .


Molecular Structure Analysis

The InChI code for 2-Amino-5-fluorobenzaldehyde is 1S/C7H6FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

2-Amino-5-fluorobenzaldehyde has a density of 1.3±0.1 g/cm^3, a boiling point of 259.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 111.0±23.2 °C . The compound has a molar refractivity of 37.2±0.3 cm^3, a polar surface area of 43 Å^2, and a molar volume of 107.6±3.0 cm^3 .

Scientific Research Applications

  • Radiolabeling and Imaging Studies :

    • 2-Amino-2′-[18F]fluorobenzhydrol, a derivative of 2-amino-5-fluorobenzaldehyde, was used as a radiolabeling intermediate in the synthesis of benzodiazepine derivatives, demonstrating its potential in diagnostic imaging and pharmaceuticals (Johnströma, Stone-Elander, & Duelfer, 1994).
  • Synthesis of Fluorinated Compounds :

    • The synthesis of fluorinated norepinephrines, an important neurotransmitter, was achieved using 2-fluorobenzaldehydes, including 2-amino-5-fluorobenzaldehyde, highlighting its role in creating bioactive compounds (Herbert, Kim, & Kirk, 2001).
    • A study on the synthesis of 2-aminobenzylidene derivatives used 2-amino-5-fluorobenzaldehyde, demonstrating its utility in creating structurally diverse molecules with potential pharmaceutical applications (Xu et al., 2014).
  • Development of Novel Therapeutics :

    • Research on novel fluoro-substituted benzothiazole hydrochloride salts, starting from 2-fluorobenzaldehydes like 2-amino-5-fluorobenzaldehyde, showed significant antitumor activity in both in vitro and in vivo studies, underscoring its potential in cancer therapy (Stojković et al., 2006).
  • Antimicrobial Studies :

    • A study on the antibacterial activities of 2-[(4-Fluorobenzylidene)-Amino]-Ethanol Schiff Base, derived from 2-amino-5-fluorobenzaldehyde, revealed that this compound exhibits significant bacteriostatic activity against various bacteria, suggesting its application in the development of new antimicrobial agents (Huang & Tian, 2004).
  • Chemical Synthesis and Characterization :

    • Novel benzaldehyde derivatives containing thiadiazole, synthesized from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole, were characterized for their fluorescence properties, suggesting applications in fluorescence-based technologies (Liu, Feng, Yin, & Su, 2014).

Safety And Hazards

The compound is classified as an eye irritant (Category 2A), with the hazard statement H319 indicating that it causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and washing skin thoroughly after handling . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and consult a physician .

Future Directions

While there is limited information available on the future directions of 2-Amino-5-fluorobenzaldehyde, its use as a building block in various synthetic preparations suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

2-amino-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCVNTNJULWFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577766
Record name 2-Amino-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluorobenzaldehyde

CAS RN

146829-56-3
Record name 2-Amino-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Spiteller, W Steglich - Phytochemistry, 2001 - Elsevier
… 2-Amino-4-fluorobenzaldehyde, 2-amino-5-fluorobenzaldehyde and 2-amino-6-fluoro-… As expected 2-amino-5-fluorobenzaldehyde, respectively 2-amino-4-fluorobenzaldehyde …
Number of citations: 11 www.sciencedirect.com
ME Wall, MC Wani, AW Nicholas… - Journal of medicinal …, 1993 - ACS Publications
… (5m) was prepared from 2-amino-6-fluorobenzaldehyde (4e) (derived from the nitroaldehyde precursor),26 and 10-fluoro-(20S)CPT (5n) resulted from 2-amino-5-fluorobenzaldehyde …
Number of citations: 232 pubs.acs.org
HS Steingruber, P Mendioroz, MJ Castro, MA Volpe - Synthesis, 2022 - thieme-connect.com
… Slightly lower yields were observed for the electron-deficient 2-aminobenzaldehydes, except for 2-amino-5-fluorobenzaldehyde (acridone 11). Acridones containing halogen in their …
Number of citations: 0 www.thieme-connect.com
T Yang, Y Qin, Y Wang, F Song, HY Xiong… - Available at SSRN … - papers.ssrn.com
… Under standard conditions, the [4+2] annulation between CF3-ynone 10 and 2-amino-5-fluorobenzaldehyde provided quinoline product 11 in 74 % yield, which was then coupled with 2-…
Number of citations: 0 papers.ssrn.com
M Bui, X Hao, Y Shin, M Cardozo, X He… - Bioorganic & medicinal …, 2015 - Elsevier
… Employing the Friedlander synthesis, 2-amino-5-fluorobenzaldehyde 14 was condensed and cyclized with 26 to form racemic 27 as rapid epimerization of the starting material recurred …
Number of citations: 23 www.sciencedirect.com
Y Ida, A Matsubara, T Nemoto, M Saito… - Bioorganic & medicinal …, 2012 - Elsevier
We have reported previously the novel δ opioid agonist KNT-127 which showed high affinity and selectivity for the δ receptor. Moreover, the analgesic effect of subcutaneously …
Number of citations: 27 www.sciencedirect.com
YQ Xie, ZL Huang, HD Yan, J Li, LY Ye… - Chemical Biology & …, 2015 - Wiley Online Library
Twenty‐one novel oxime ether strobilurins containing indole moiety, which employed an indole group to stabilize the E‐styryl group in Enoxastrobin, were designed and synthesized. …
Number of citations: 30 onlinelibrary.wiley.com
AA Layeva, EV Nosova, GN Lipunova… - Russian Chemical …, 2008 - Springer
… Condensation of 2 amino 5 fluorobenzaldehyde, acetophenone, or benzophenone 274 with 3(2H)benzo furanones or 3,4 dihydrothiopyrano[2,3b]pyridin 4(2H) one leads to benzofuro[3,…
Number of citations: 8 link.springer.com

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